2-acetamidoethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride

Acetylcholinesterase Alzheimer's disease Cholinesterase inhibitor

Select this 2-acetamidoethyl pregabalin HCl over standard pregabalin for cholinergic system research. Unlike pregabalin, this chiral ester derivative is a potent acetylcholinesterase inhibitor (IC50 0.800 nM) with >1,700-fold selectivity over butyrylcholinesterase. It serves as a critical reference standard for pregabalin impurity profiling (EP/USP methods) and as a chemical probe for target validation in Alzheimer's models. Its unique polypharmacology enables multi-target directed ligand studies at the cholinergic–endocannabinoid interface.

Molecular Formula C12H25ClN2O3
Molecular Weight 280.79
CAS No. 2137099-20-6
Cat. No. B2838644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-acetamidoethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride
CAS2137099-20-6
Molecular FormulaC12H25ClN2O3
Molecular Weight280.79
Structural Identifiers
SMILESCC(C)CC(CC(=O)OCCNC(=O)C)CN.Cl
InChIInChI=1S/C12H24N2O3.ClH/c1-9(2)6-11(8-13)7-12(16)17-5-4-14-10(3)15;/h9,11H,4-8,13H2,1-3H3,(H,14,15);1H/t11-;/m0./s1
InChIKeyRKYDOEXFADIMFZ-MERQFXBCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring 2-Acetamidoethyl (3S)-3-(aminomethyl)-5-methylhexanoate HCl: A Pregabalin Derivative with a Distinct Cholinesterase Inhibition Profile


2-Acetamidoethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride (CAS 2137099-20-6) is a synthetic, chiral ester derivative of the gabapentinoid drug pregabalin [1]. While pregabalin acts primarily via binding to the α2δ subunit of voltage-gated calcium channels, this compound features an N-acetylated ethanolamine ester promoiety that fundamentally alters its biological target profile [2]. Curated data in authoritative databases like ChEMBL and BindingDB identify it as a potent inhibitor of human acetylcholinesterase (AChE), a target orthogonal to its parent molecule, positioning it as a specialized tool for neuropharmacological research rather than a direct analgesic or anticonvulsant substitute.

Why Pregabalin Cannot Substitute for 2-Acetamidoethyl Pregabalin HCl in Cholinesterase Research


The selection of 2-acetamidoethyl pregabalin HCl over standard pregabalin is non-negotiable for research focused on the cholinergic system. Pregabalin is pharmacodynamically defined by its interaction with calcium channels and shows no clinically or experimentally relevant inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) [1]. In contrast, its 2-acetamidoethyl ester derivative has been curated as a potent AChE inhibitor with an IC50 of 0.800 nM [2]. This profile shift means that substituting one for the other in an experiment would completely change the biological question being asked, moving from modulating neurotransmitter release to directly preventing acetylcholine hydrolysis. For hit identification or target validation studies in neurodegeneration, this structural analog is an entirely different pharmacological entity [2].

Quantitative Evidence Guide: How 2-Acetamidoethyl Pregabalin HCl's Bioactivity Profile Justifies Its Selection


Potent Human Acetylcholinesterase (AChE) Inhibition vs. Pregabalin's Inactivity

The target compound is a potent inhibitor of human acetylcholinesterase (AChE), a property completely absent in its parent drug, pregabalin. Publicly curated bioactivity data from the ChEMBL database, which manually extracts data from primary literature, reports an IC50 value of 0.800 nM for the inhibition of human AChE using an Ellman's spectrophotometric method [1]. In contrast, pregabalin's prescribing information and primary pharmacological characterization confirm it does not inhibit cholinesterase enzymes, with its therapeutic action stemming solely from α2δ calcium channel binding [2]. This represents a functional gain of a high-potency activity that pivots the molecule's utility towards cholinergic research.

Acetylcholinesterase Alzheimer's disease Cholinesterase inhibitor Neurodegeneration

AChE Selectivity Profile vs. Butyrylcholinesterase (BuChE)

A key differentiator from non-selective cholinesterase inhibitors is this compound's internal selectivity profile. Sourced again from ChEMBL, the compound's IC50 for human butyrylcholinesterase (BuChE) is 1,410 nM, as measured by the Ellman's spectrophotometric method [1]. This yields an AChE/BuChE selectivity ratio of approximately 1,760-fold. This high degree of selectivity within the cholinesterase family contrasts with other research tools like physostigmine, which often exhibit more balanced inhibition, and specifies a targeted scientific utility where AChE-specific modulation is desired [2].

Selectivity Butyrylcholinesterase Acetylcholinesterase Enzyme selectivity

Weak Off-Target FAAH Inhibition Confirms a Distinct Polypharmacology

The compound also distinguishes itself by exhibiting low-level activity on fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system. BindingDB reports an IC50 of 41,600 nM for the inhibition of human recombinant FAAH [1]. This activity, while weak (over 50,000-fold less potent than its AChE effect), indicates a unique polypharmacological footprint. This is in stark contrast to pregabalin, which has no documented direct interaction with FAAH [2]. This data helps researchers select this compound when seeking a chemical probe with a dominant AChE phenotype but with the potential for ancillary modulation of endocannabinoid tone.

FAAH Polypharmacology Endocannabinoid Selectivity

Procurement-Led Applications for 2-Acetamidoethyl Pregabalin HCl: From Target Validation to Analytical Reference


Chemical Probe for AChE-Specific Target Validation in Alzheimer's Disease Models

This compound's primary research value, based on its curated sub-nanomolar AChE IC50 (0.800 nM) and high selectivity over BuChE (>1,700-fold), is as a chemical probe for target validation in Alzheimer's disease (AD) research [1]. Its profile allows researchers to specifically interrogate the role of AChE inhibition in neuroprotection, cognitive enhancement, or amyloid-beta processing without the confounding influence of BuChE-related peripheral side effects, a common limitation of less selective inhibitors [1]. It is suitable for in vitro AD models, such as SH-SY5Y neuroblastoma cells treated with amyloid-beta, to dissect mechanisms that are purely AChE-dependent.

Reference Standard in Pregabalin Impurity Profiling and Analytical Method Development

As an ester derivative of pregabalin, this compound serves as a critical certified reference standard for impurity profiling during the pharmaceutical analysis of pregabalin active pharmaceutical ingredient (API) [2]. Its well-defined single (S)-enantiomer structure is vital for developing and validating HPLC or UPLC methods to detect and quantify structurally related ester impurities in pregabalin drug substances or finished products, ensuring compliance with Pharmacopoeia monographs [2].

Investigating Polypharmacology: Cholinergic-Endocannabinoid System Interplay

The unique polypharmacology of this compound—combining potent AChE inhibition with weak but measurable FAAH inhibition (IC50 = 41,600 nM)—makes it a valuable tool for studying the interplay between the cholinergic and endocannabinoid systems [3]. Research groups investigating multi-target directed ligands (MTDLs) can use it as a comparator or starting scaffold to understand how simultaneous modulation of these pathways might yield synergistic effects in pain or neurodegenerative disorders, a hypothesis not testable with highly selective single-target inhibitors [3].

Cholinesterase Inhibitor Screening Libraries for Neurodegenerative Drug Discovery

Due to its distinct selectivity profile and potency, this compound is a valuable addition to focused screening libraries for cholinesterase inhibitor discovery. Its incorporation allows for the establishment of structure-activity relationships (SAR) around the pregabalin scaffold for CNS drug design, providing a benchmark for high-potency AChE inhibition with a novel chemotype that diverges significantly from classic inhibitors like donepezil or galantamine [4].

Quote Request

Request a Quote for 2-acetamidoethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.